2,5-dichloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2,5-dichloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
The primary targets of 2,5-dichloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide are enzymes involved in bacterial growth and proliferation . These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
This compound interacts with its targets by inhibiting their activity, which leads to the disruption of essential biochemical processes within the bacterial cell . This interaction results in the inhibition of bacterial growth and proliferation .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting the aforementioned enzymes, this compound disrupts the synthesis of key components required for bacterial cell wall formation, DNA replication, and protein synthesis . The downstream effects include the cessation of bacterial growth and eventual cell death .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth and proliferation . By disrupting essential biochemical processes within the bacterial cell, the compound effectively halts the growth of the bacteria, leading to their eventual death .
Biochemical Analysis
Biochemical Properties
It is known that benzothiazoles, a class of compounds to which this molecule belongs, can interact with various enzymes and proteins . The nature of these interactions is complex and depends on the specific structure of the benzothiazole derivative .
Cellular Effects
Benzothiazoles have been shown to exhibit a wide range of biological activities, such as anti-inflammatory, antitumor, antiviral, and antioxidant effects . These effects are likely mediated through interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzothiazoles can act as inhibitors of several enzymes . These enzymes could be structurally related to serine proteases
Metabolic Pathways
Benzothiazoles are synthesized through a reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO
Preparation Methods
The synthesis of 2,5-dichloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-amino-4-chlorobenzothiazole with 2,5-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
2,5-dichloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzothiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common reagents used in these reactions include sodium hydride, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-dichloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 2,5-dichloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide include other benzothiazole derivatives such as:
- 2-aminobenzothiazole
- 2-mercaptobenzothiazole
- 4,6-dichlorobenzothiazole
These compounds share similar structural features but differ in their substituents and biological activities.
Properties
IUPAC Name |
2,5-dichloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2OS/c15-7-4-5-9(16)8(6-7)13(20)19-14-18-12-10(17)2-1-3-11(12)21-14/h1-6H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKECYXQRFFIXKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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